molecular formula C20H22O4 B172256 Triptoquinonide CAS No. 163513-81-3

Triptoquinonide

Cat. No. B172256
CAS RN: 163513-81-3
M. Wt: 326.4 g/mol
InChI Key: SZTABFBXCBBJRR-YWZLYKJASA-N
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Description

Triptoquinonide is a synthetic compound, created by the reaction of 3-hydroxy-2-quinolinone and triethylamine, which has recently gained attention in the scientific research community due to its potential applications in a variety of research fields. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of triptoquinonide.

Scientific Research Applications

Anti-inflammatory and Immunosuppressive Effects

Triptoquinonide, identified as Triptoquinone A (TQA) in some studies, has been investigated for its anti-inflammatory properties. One study discovered that TQA significantly suppressed smooth muscle relaxation and increased cyclic GMP levels by nitric oxide, suggesting a potential for the development of drugs as potent inhibitors of inducible nitric oxide synthase (iNOS) gene over-expression (Niwa et al., 1996).

Synthesis and Chemical Properties

The enantioselective total synthesis of various compounds including Triptoquinonide has been achieved, which is crucial for understanding its chemical properties and potential applications. This synthesis involves key steps like lanthanide triflate-catalyzed oxidative radical cyclization, providing insights into its molecular structure (Yang et al., 2000).

Role in Autophagy and Apoptosis

Research has shown that Triptoquinonide plays a significant role in autophagy and apoptosis. One study highlights its impact on cardiomyocytes, where augmentation of autophagy with rapamycin in the presence of Triptoquinonide ameliorated detrimental effects, suggesting its potential in modifying cell death pathways (Zhou et al., 2015).

Cardiotoxicity and Mitochondrial Dysfunction

Several studies have investigated the cardiotoxic effects of Triptoquinonide. It's found to induce DNA damage by inhibiting RNA polymerase and activate p53, leading to mitochondrial dysfunction and cardiotoxicity. These insights are crucial for understanding its potential side effects and mechanisms of toxicity (Xi et al., 2018).

MicroRNA Expression in Cardiotoxicity

Triptoquinonide's impact on microRNA expression in acute cardiotoxicity has been studied, revealing changes in microRNA genes that regulate various signaling pathways. This research is significant for identifying potential biomarkers for Triptoquinonide-induced cardiotoxicity (Wang et al., 2019).

Therapeutic Applications and Challenges

Triptoquinonide's therapeutic applications, specifically in migraine treatment, have been reviewed. While it shows promise, its use is limited due to severe toxicity, which underscores the importance of understanding its mechanism of action and potential adverse effects (Do et al., 2019).

Mechanism of Action

Target of Action

Triptoquinonide, a natural product from Tripterygium wilfordii , primarily targets inducible nitric oxide synthase (iNOS) . iNOS is a major mediator during inflammatory processes and has been implicated in many diseases, including rheumatoid arthritis, inflammatory bowel disease, diabetes mellitus, stroke, cancer, and Alzheimer’s disease .

Mode of Action

Triptoquinonide interacts with its target, iNOS, by binding to the key human iNOS residues involved in inhibitor binding . This interaction inhibits nuclear factor-κB transcriptional activation at a unique step in the nucleus after binding to DNA . This inhibition disrupts the normal function of iNOS, leading to a decrease in the production of nitric oxide, a compound that mediates inflammation .

Biochemical Pathways

Triptoquinonide affects the biochemical pathways involving the production of nitric oxide via iNOS activity . By inhibiting iNOS, triptoquinonide disrupts the normal inflammatory response, which can lead to a reduction in the symptoms of various inflammatory diseases . Further characterization of the molecular mechanisms of triptoquinonide action will serve to elucidate pathways of immune system regulation .

Pharmacokinetics

In silico methods predict that most triptoquinonides, including triptoquinonide, are considered to have drug-likeliness properties with no violation against lipinski’s “rule of 5” and are under safe category when administered orally . Twelve out of the 20 triptoquinonides are predicted as passively crossing the blood-brain barrier .

Result of Action

The result of triptoquinonide’s action is a decrease in the production of nitric oxide, leading to a reduction in inflammation . This makes triptoquinonide a promising candidate for the development of drugs preventing inflammatory diseases .

properties

IUPAC Name

(3bR,9bS)-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-10(2)13-8-16(21)17-12(18(13)22)4-5-15-14-9-24-19(23)11(14)6-7-20(15,17)3/h8,10,15H,4-7,9H2,1-3H3/t15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTABFBXCBBJRR-YWZLYKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptoquinonide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the enantioselective total synthesis achieved in the research regarding triptoquinonide?

A1: The research by [] describes, for the first time, the enantioselective total synthesis of (+)-triptoquinonide. This is significant because it allows for the production of the enantiomerically pure compound. Having access to enantiomerically pure compounds is crucial for studying their biological activity, as different enantiomers can exhibit distinct pharmacological profiles. This advancement paves the way for further investigation into the therapeutic potential of (+)-triptoquinonide.

Q2: What key chemical step enabled the successful synthesis of (+)-triptoquinonide and other related natural products?

A2: The key chemical step was a lanthanide triflate-catalyzed oxidative radical cyclization of a specific (+)-8-phenylmenthyl ester intermediate []. This reaction, mediated by Manganese (III) acetate, formed a crucial intermediate with high diastereoselectivity. This controlled formation of the desired stereoisomer was essential for ultimately obtaining (+)-triptoquinonide and other natural products in their correct enantiomeric forms.

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